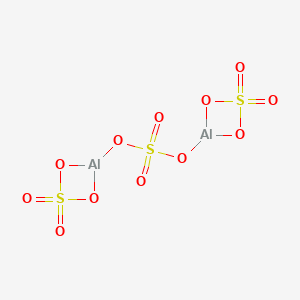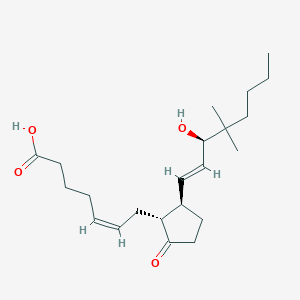
11-deoxy-16,16-dimethyl Prostaglandin E2
Overview
Description
11-deoxy-16,16-dimethyl Prostaglandin E2 is a synthetic analog of Prostaglandin E2, acting as an agonist for both EP2 and EP3 receptors . This compound is known for its stability and effectiveness in inhibiting gastric acid secretion and ulcer formation in rats . It is also significantly more potent than Prostaglandin F2α in inducing contraction of human respiratory tract smooth muscle in vitro .
Mechanism of Action
Target of Action
The primary targets of 11-deoxy-16,16-dimethyl Prostaglandin E2, also known as 11-deoxy-16,16-dimethyl-PGE2 or 9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, are the EP2 and EP3 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes.
Mode of Action
11-deoxy-16,16-dimethyl-PGE2 acts as an agonist for the EP2 and EP3 receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. The compound exerts anti-oxidative stress , which helps protect proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage .
Biochemical Pathways
Upon activation of the EP2 and EP3 receptors, 11-deoxy-16,16-dimethyl-PGE2 selectively stimulates the synthesis of several proteins in renal proximal tubular epithelial (LLC-PK1) cells . These proteins include endothelial actin binding protein, myosin, elongation factor 2 (EF-2), elongation factor 1alpha-1 (EF-1alpha), HSP90beta, GRP78, membrane-organizing extension spike protein, and actin . These proteins play vital roles in cell structure, function, and survival.
Result of Action
The activation of the EP2 and EP3 receptors by 11-deoxy-16,16-dimethyl-PGE2 leads to the protection of proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This is achieved through the compound’s anti-oxidative stress action, which reduces the harmful effects of oxidative stress on these cells .
Biochemical Analysis
Biochemical Properties
11-deoxy-16,16-dimethyl Prostaglandin E2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it is known to stimulate the synthesis of multiple proteins, protecting renal proximal tubular epithelial cells . The nature of these interactions involves exerting anti-oxidative stress .
Cellular Effects
The compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an agonist for both EP2 and EP3 receptors, it plays a crucial role in these processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is an effective inhibitor of gastric acid secretion and ulcer formation in rats, with ED50 values of 1 mg/kg and 0.021 mg/kg respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-deoxy-16,16-dimethyl Prostaglandin E2 involves multiple steps, including the selective stimulation of protein synthesis in renal proximal tubular epithelial cells . The compound is typically synthesized using a combination of organic solvents such as DMF, DMSO, and ethanol . The reaction conditions often involve room temperature storage and stability for up to two years .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available in various quantities for research purposes, indicating that it is produced on a relatively large scale .
Chemical Reactions Analysis
Types of Reactions
11-deoxy-16,16-dimethyl Prostaglandin E2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
11-deoxy-16,16-dimethyl Prostaglandin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its role in cellular processes and its effects on different cell types.
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: The natural analog of 11-deoxy-16,16-dimethyl Prostaglandin E2, with similar biological activities but less stability.
Prostaglandin F2α: Another prostaglandin analog, known for its role in inducing smooth muscle contraction.
16,16-dimethyl Prostaglandin E2: A closely related compound with similar biological activities.
Uniqueness
This compound is unique due to its enhanced stability and potency compared to other prostaglandin analogs . Its ability to inhibit gastric acid secretion and prevent ulcer formation makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVDFDWPQHXBA-QEJIITRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


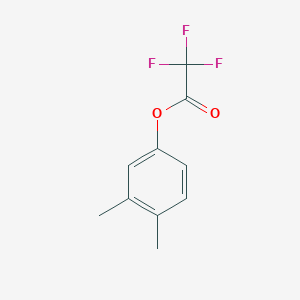
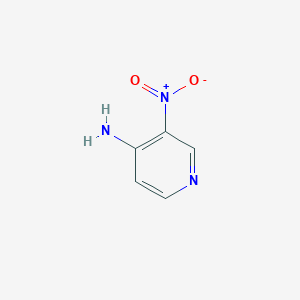


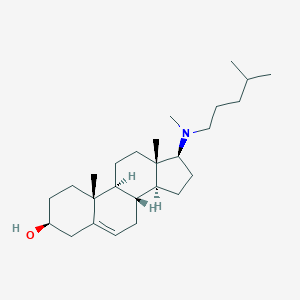
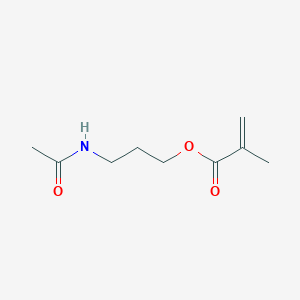

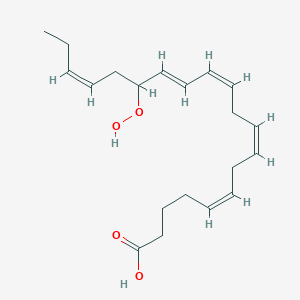

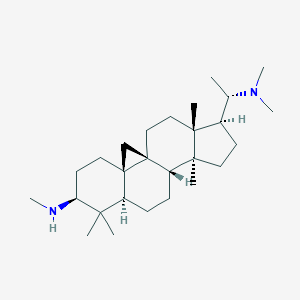
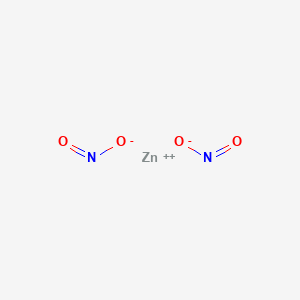
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

